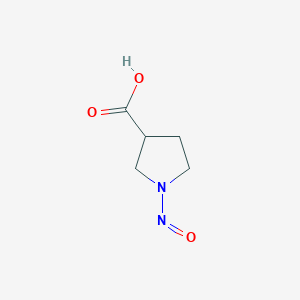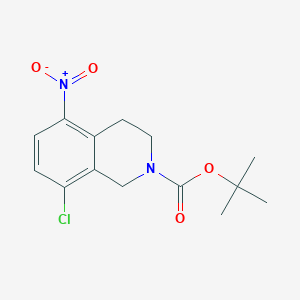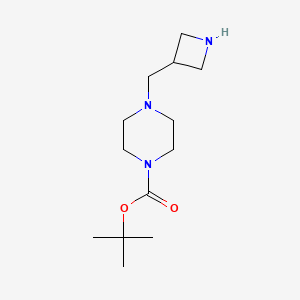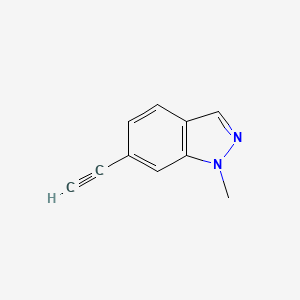
1-Nitrosopyrrolidine-3-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Nitrosopyrrolidine-3-carboxylic acid is a nitrosated derivative of pyrrolidine-3-carboxylic acid. It is a small organic molecule that contains a nitroso group (-NO) attached to the pyrrolidine ring. This compound has attracted attention due to its potential biological activities and diverse applications in various research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Nitrosopyrrolidine-3-carboxylic acid can be synthesized via the nitrosation of pyrrolidine-3-carboxylic acid. The nitrosation process involves the addition of nitrous acid to the organic compound to form the nitrosated product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Nitrosopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Halogens, alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Nitrosopyrrolidine-3-carboxylic acid has been used in various scientific research applications, including:
Mutagen and Carcinogen Studies: It is used as a tool to induce oxidative stress and apoptosis in cell lines, helping to investigate the mechanisms of DNA adduct formation and carcinogenesis.
Epigenetic Research: Researchers explore its potential to induce epigenetic changes and its implications in aging and age-related diseases.
Microbiome Studies: Investigating the effects of exposure on the microbiome.
Analytical Methods Development: Developing new methods for the detection and quantification of this compound in environmental samples.
Wirkmechanismus
The mechanism by which 1-nitrosopyrrolidine-3-carboxylic acid exerts its effects involves the formation of DNA adducts and the induction of oxidative stress. This compound can induce apoptosis through the activation of caspase pathways, leading to cell death. The molecular targets and pathways involved include DNA, proteins involved in the cell cycle, and apoptotic pathways .
Vergleich Mit ähnlichen Verbindungen
- N-Nitrosopyrrolidine
- N-Nitrosopiperidine
- N-Nitrosomorpholine
Comparison: 1-Nitrosopyrrolidine-3-carboxylic acid is unique due to its specific structure and the presence of the carboxylic acid group, which can influence its reactivity and biological activity. Compared to other nitrosamines, it has distinct applications in research related to oxidative stress, apoptosis, and epigenetic changes .
Eigenschaften
Molekularformel |
C5H8N2O3 |
|---|---|
Molekulargewicht |
144.13 g/mol |
IUPAC-Name |
1-nitrosopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C5H8N2O3/c8-5(9)4-1-2-7(3-4)6-10/h4H,1-3H2,(H,8,9) |
InChI-Schlüssel |
PAKHKEMCVJZFCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1C(=O)O)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![rac-tert-butyl(7R,8S)-7,8-dihydroxy-2,5-diazaspiro[3.5]nonane-2-carboxylate,cis](/img/structure/B13518001.png)


